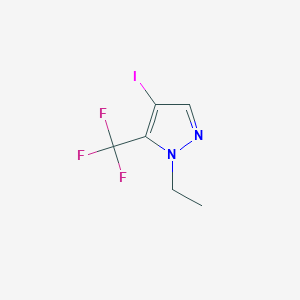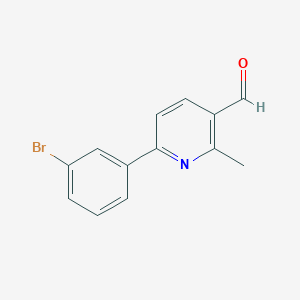
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde, also known as BPC, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a pyridine ring, a benzene ring, and an aldehyde functional group. BPC has a molecular weight of 294.18 g/mol and a chemical formula of C14H11BrN2O.
Mecanismo De Acción
The mechanism of action of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have anti-viral properties, inhibiting the replication of viruses such as influenza A virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde in lab experiments is its high purity and stability. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde in lab experiments is its potential toxicity. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling the compound.
Direcciones Futuras
There are many potential future directions for research involving 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde and its potential applications in scientific research and medicine.
Métodos De Síntesis
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde can be synthesized using a variety of methods, including the Pd-catalyzed cross-coupling reaction between 3-bromoanisole and 2-methylpyridine-3-boronic acid, or the Suzuki-Miyaura cross-coupling reaction between 3-bromoanisole and 2-methylpyridine-3-boronic acid pinacol ester. Other methods include the Vilsmeier-Haack reaction and the Friedländer synthesis.
Aplicaciones Científicas De Investigación
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been extensively studied in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
6-(3-bromophenyl)-2-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-11(8-16)5-6-13(15-9)10-3-2-4-12(14)7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIYYMHTQBGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


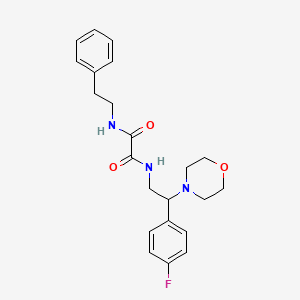
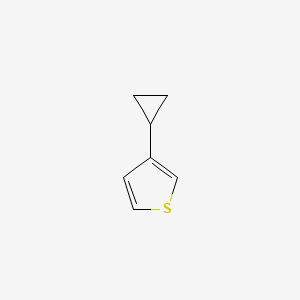
![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide](/img/structure/B2568316.png)
![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)
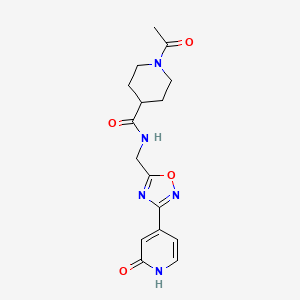
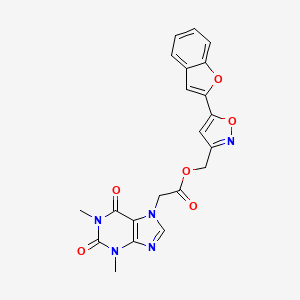
![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)
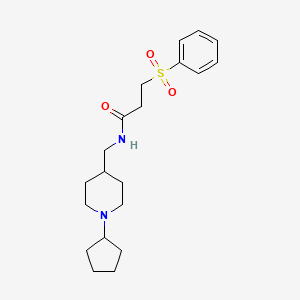

![4-(dimethylsulfamoyl)-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568331.png)
